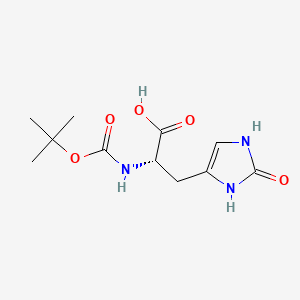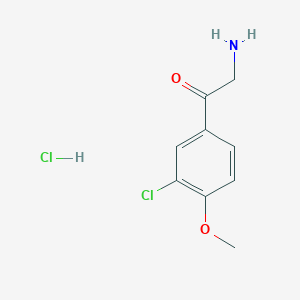
2-Amino-1-(3-chloro-4-methoxyphenyl)ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(3-chloro-4-methoxyphenyl)ethan-1-one hydrochloride: is a chemical compound with the following properties:
IUPAC Name: 2-amino-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one hydrochloride
Molecular Formula: CHClNOS·HCl
Molecular Weight: 226.13 g/mol
InChI Code: 1S/C7H8ClNOS.ClH/c1-4-3-11-7(6(4)8)5(10)2-9;/h3H,2,9H2,1H3;1H
Description: It exists as a white powder and is soluble in water.
Métodos De Preparación
Synthetic Routes:: The synthetic route for this compound involves the reaction of appropriate starting materials. While specific details may vary, the general steps include:
Acylation: Acylation of an appropriate phenol (e.g., 3-chloro-4-methoxyphenol) with an acyl chloride (e.g., acetyl chloride) to form the ketone intermediate.
Amination: Amination of the ketone intermediate using ammonia or an amine (e.g., methylamine) to introduce the amino group.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The ketone group can undergo oxidation reactions.
Reduction: Reduction of the ketone to the corresponding alcohol.
Substitution: The chlorine atom can be substituted by other nucleophiles.
Condensation: It can participate in condensation reactions.
Acylation: Acetyl chloride, base (e.g., pyridine).
Amination: Ammonia, methylamine.
Hydrochloride Formation: Hydrochloric acid.
Major Products:: The major product is the hydrochloride salt of 2-amino-1-(3-chloro-4-methoxyphenyl)ethan-1-one.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: Potential pharmaceutical agents due to its structural features.
Chemical Research: As a building block for more complex molecules.
Industry: Used in the synthesis of various organic compounds.
Mecanismo De Acción
The exact mechanism of action is context-dependent. It may interact with specific molecular targets or pathways, affecting cellular processes.
Comparación Con Compuestos Similares
2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride: Similar in structure but lacks the methoxy group.
2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethan-1-one hydrochloride: Another related compound with distinct functional groups.
Propiedades
Fórmula molecular |
C9H11Cl2NO2 |
|---|---|
Peso molecular |
236.09 g/mol |
Nombre IUPAC |
2-amino-1-(3-chloro-4-methoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9-3-2-6(4-7(9)10)8(12)5-11;/h2-4H,5,11H2,1H3;1H |
Clave InChI |
JJYPOTGRWQTBME-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)CN)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


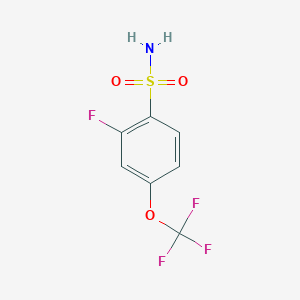

![methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)
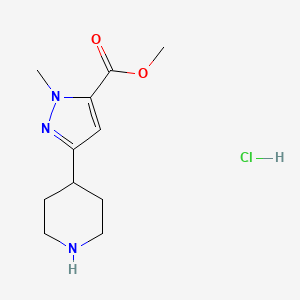
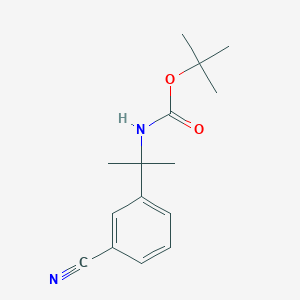
amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
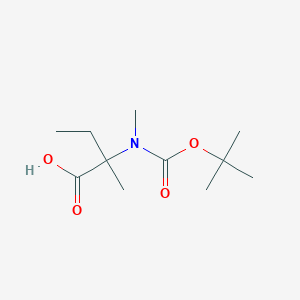
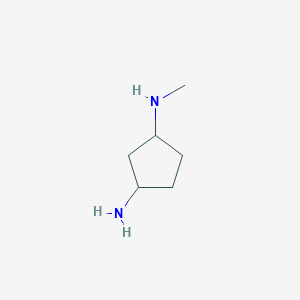
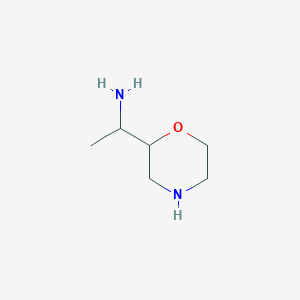
![(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515456.png)
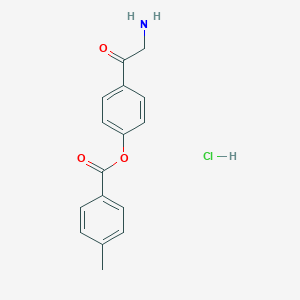
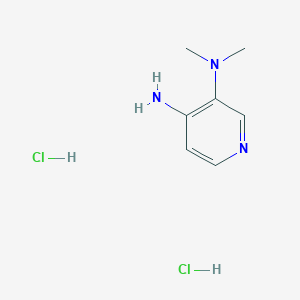
![2-Bromo-7,7-difluorospiro[3.5]nonane](/img/structure/B13515465.png)
